molecular formula C10H16S2 B2913960 2-(Hexylthio)thiophene CAS No. 6911-41-7

2-(Hexylthio)thiophene

Cat. No.: B2913960
CAS No.: 6911-41-7
M. Wt: 200.36
InChI Key: JQTDBXKCLAEDHG-UHFFFAOYSA-N
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Description

2-(Hexylthio)thiophene is an organic compound with the molecular formula C10H16S. It is a derivative of thiophene, where a hexylthio group is attached to the second position of the thiophene ring. This compound is known for its applications in organic electronics and materials science due to its unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexylthio)thiophene typically involves the reaction of thiophene with hexylthiol in the presence of a base. One common method is the nucleophilic substitution reaction where thiophene is treated with hexylthiol under basic conditions to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Hexylthio)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Hexylthio)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hexylthio)thiophene involves its interaction with molecular targets through its sulfur atom. The sulfur atom can engage in noncovalent interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s electronic properties. These interactions are crucial for its function in organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hexylthio)thiophene is unique due to the presence of the hexylthio group, which enhances its solubility and electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the field of organic electronics .

Properties

IUPAC Name

2-hexylsulfanylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16S2/c1-2-3-4-5-8-11-10-7-6-9-12-10/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTDBXKCLAEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=CC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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